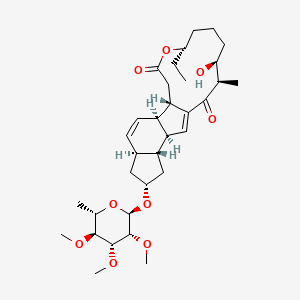
(S)-Verapamilamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Verapamilamide is a synthetic compound that belongs to the class of verapamil derivatives. It is a potent inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance (MDR) in cancer cells. The synthesis of this compound involves a series of chemical reactions that result in the formation of a stable and biologically active compound.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications : Verapamil is well-established in the treatment of cardiac arrhythmias and hypertension. It acts as a calcium channel blocker, reducing intracellular free calcium concentrations, causing vasodilation and depressing myocardial contractility and electrical activity in the atrioventricular and sinoatrial nodes (McTavish & Sorkin, 1989).
Stroke Therapy : A study suggests that verapamil could be used as adjunctive therapy to mitigate the damaging effect of tPA in hyperglycemic stroke. However, more research is needed to confirm its benefits in stroke therapy (Ismael & Ishrat, 2022).
Cancer Chemotherapy : Verapamil has been shown to augment the efficacy of antineoplastic agents in tumor cells resistant to accepted chemotherapeutic agents, possibly by inhibiting the ability of resistant cells to actively extrude chemotherapeutic agents (Simpson, 1985).
Treatment of Migraine : A double-blind, placebo-controlled crossover study found that verapamil significantly reduced both the frequency and duration of chronic migraine headaches (Markley, Cheronis & Piepho, 1984).
Multidrug Resistance in Tumors : Verapamil has been demonstrated to reverse multidrug resistance in tumor cells by increasing drug retention through interaction with an outward drug transporter (Safa, 1988).
Electrochemical Analysis : A novel method for the electrochemical determination of Verapamil, enhancing its sensitivity for detection, has been developed, suggesting its potential application in clinical diagnostics (Chen, Tsao, Chuang & Lin, 2013).
Psychiatric Disorders : Verapamil has been explored for its effects on neuropsychiatric disorders, although results have been varied and further research is necessary (Grebb, Shelton, Taylor & Bigelow, 1986).
Eigenschaften
IUPAC Name |
(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOEFUGSOMTFC-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)


![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)





![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)